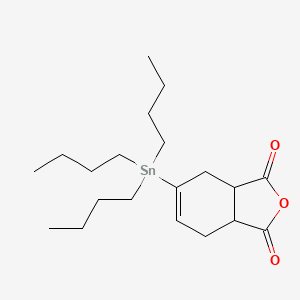
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organotin compound that features a benzofuran ring substituted with a tributylstannyl group Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the reaction of a suitable benzofuran precursor with a tributylstannyl reagent. One common method is the palladium-catalyzed stannylation of a halogenated benzofuran derivative using tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the stannyl group, yielding the parent benzofuran derivative.
Substitution: The stannyl group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
Oxidation: Tin oxides and the corresponding oxidized benzofuran derivatives.
Reduction: The parent benzofuran derivative.
Substitution: Various substituted benzofuran derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its ability to participate in radical reactions. The tributylstannyl group can generate tin-centered radicals under appropriate conditions, which can then initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
5-(Tributylstannyl)-2-pyridinecarbonitrile: Shares the tributylstannyl group but has a different core structure.
5-(Tributylstannyl)-1,3-thiazole: Contains a thiazole ring instead of a benzofuran ring.
Uniqueness
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of benzofuran-based compounds and materials, offering distinct advantages over other organotin compounds in certain applications.
Properties
CAS No. |
103238-12-6 |
|---|---|
Molecular Formula |
C20H34O3Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
5-tributylstannyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c9-7-5-3-1-2-4-6(5)8(10)11-7;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3; |
InChI Key |
XOKVNHIDPFPQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCC2C(C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
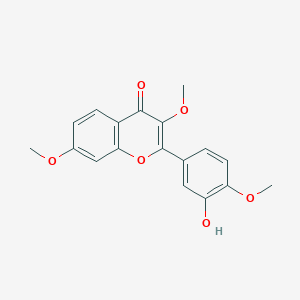
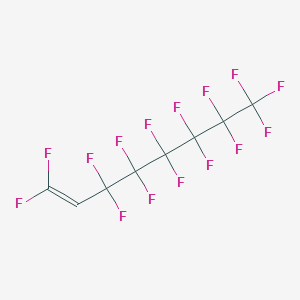
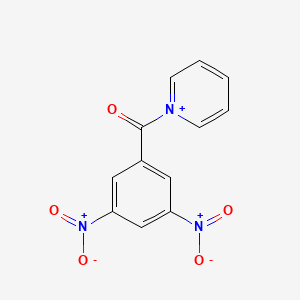
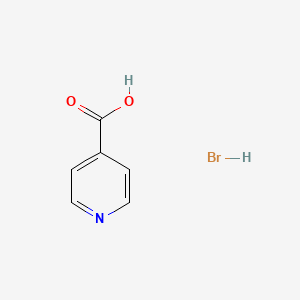
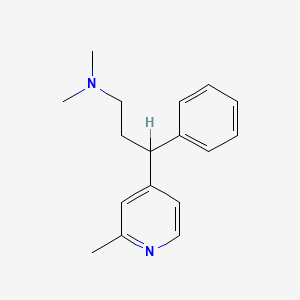
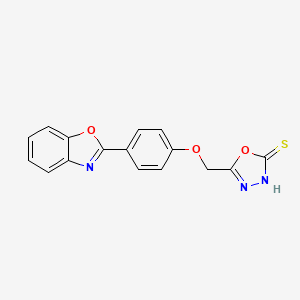

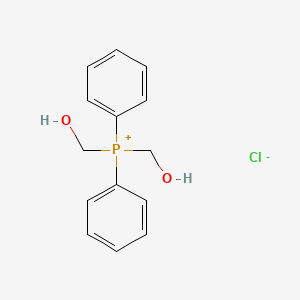
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
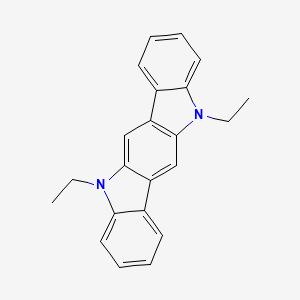
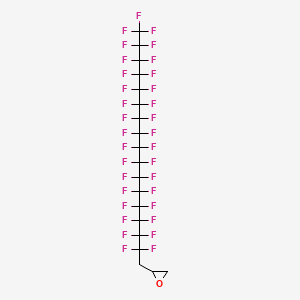
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
